molecular formula C11H12N2 B1519943 3-Amino-3-(4-ethylphenyl)acrylonitrile CAS No. 952183-22-1

3-Amino-3-(4-ethylphenyl)acrylonitrile

Cat. No.: B1519943
CAS No.: 952183-22-1
M. Wt: 172.23 g/mol
InChI Key: AGVQRABGGDOKMX-UHFFFAOYSA-N
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Description

3-Amino-3-(4-ethylphenyl)acrylonitrile (CAS No. 952183-22-1) is a substituted acrylonitrile derivative with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.226 g/mol. Its structure features a 4-ethylphenyl group attached to a β-amino acrylonitrile backbone, as represented by the SMILES notation: CCC1=CC=C(C=C1)/C(=C\C#N)/N . Key properties include:

  • Melting Point: 88–90°C
  • Hydrogen Bond Donors/Acceptors: 1 donor, 2 acceptors
  • Topological Polar Surface Area: 49.8 Ų
  • LogP (XlogP): 2.0, indicating moderate hydrophobicity .

This compound’s stereochemistry includes a Z-configuration (as indicated by the InChI string) and a single rotatable bond, contributing to its conformational flexibility . It is utilized in synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials.

Properties

IUPAC Name

3-amino-3-(4-ethylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-9-3-5-10(6-4-9)11(13)7-8-12/h3-7H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVQRABGGDOKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=CC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694167
Record name 3-Amino-3-(4-ethylphenyl)prop-2-enenitrile
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Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952183-22-1
Record name 3-Amino-3-(4-ethylphenyl)-2-propenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952183-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-(4-ethylphenyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Acrylonitrile Derivatives

The following table compares 3-Amino-3-(4-ethylphenyl)acrylonitrile with analogous compounds, emphasizing structural variations and their impact on physicochemical properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point Hydrogen Bond Donors/Acceptors LogP (XlogP)
This compound 952183-22-1 C₁₁H₁₂N₂ 172.226 4-ethylphenyl 88–90°C 1 / 2 2.0
3-Amino-3-(4-phenylpiperazino)acrylonitrile 141991-47-1 C₁₆H₁₉N₅ 305.36 4-phenylpiperazino Not reported 1 / 4 ~2.5 (estimated)
(Z)-3-(1H-Indol-3-yl)acrylonitrile 78525-34-5 C₁₁H₉N₂ 169.21 Indole ring Not reported 1 / 2 1.8
3-Amino-3-[4-(methylthio)phenyl]acrylonitrile 1050392-52-3 C₁₀H₁₀N₂S 202.27 4-(methylthio)phenyl Not reported 1 / 3 2.3
(Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile 373371-92-7 C₁₉H₁₄ClN₅O₂S 427.86 Thiazol, nitro, 3-chloro-2-methylphenyl Not reported 1 / 6 3.1

Key Observations:

Substituent Effects on Hydrophobicity :

  • The 4-ethylphenyl group in the parent compound contributes to a LogP of 2.0 , reflecting moderate lipophilicity. Substitution with a 4-(methylthio)phenyl group (CAS 1050392-52-3) increases LogP to 2.3 due to the sulfur atom’s electron-rich nature .
  • The thiazol and nitro groups in CAS 373371-92-7 significantly enhance hydrophobicity (LogP 3.1), likely due to aromatic stacking and reduced polarity .

Hydrogen Bonding and Solubility: The phenylpiperazino derivative (CAS 141991-47-1) has four hydrogen bond acceptors, improving water solubility compared to the parent compound. However, its larger molecular weight (305.36 g/mol) may offset this advantage . The indole-containing analog (CAS 78525-34-5) shares similar donor/acceptor counts with the parent compound but exhibits lower LogP (1.8), suggesting enhanced solubility in polar solvents .

Thermal Stability: The parent compound’s melting point (88–90°C) is relatively high for acrylonitrile derivatives, likely due to intramolecular hydrogen bonding between the amino and nitrile groups. Derivatives with bulkier substituents (e.g., thiazol in CAS 373371-92-7) may exhibit higher melting points, though data are unavailable .

Preparation Methods

Knoevenagel Condensation Followed by Amination

A common synthetic approach to substituted acrylonitriles involves Knoevenagel condensation between aromatic aldehydes and malononitrile, followed by amination:

  • The 4-ethylbenzaldehyde reacts with malononitrile under basic conditions to form 3-(4-ethylphenyl)acrylonitrile intermediates.
  • Subsequent amination at the 3-position introduces the amino group, often using ammonia or amine sources under catalytic conditions.

This method allows for the selective synthesis of this compound with controlled stereochemistry and purity.

Catalytic Amination of Acrylonitrile Derivatives

Another method involves the catalytic amination of acrylonitrile derivatives:

  • Starting from 3-(4-ethylphenyl)acrylonitrile, catalytic addition of ammonia or amines in the presence of heterogeneous catalysts such as alumina (Al₂O₃), silica gel (SiO₂), or mixed oxides.
  • Reaction conditions typically involve elevated temperatures (90–150 °C) and pressures (up to 200 bar) to facilitate the addition of the amino group to the acrylonitrile double bond.
  • Catalysts may be acidic, basic, or amphoteric oxides of groups IIa, IIIa, IVa, or transition metals, including titanium oxide, zirconium oxide, boron oxides, lanthanum oxide, tungsten oxides, or zeolites.
  • The process can be carried out batchwise or continuously, with residence times from 0.5 to 180 minutes depending on reactor volume and conditions.

Preparation via Bis(2-cyanoethyl) Ether Cleavage and Ammonia Addition

Although this method is more commonly applied to simpler aminopropionitriles, it provides insight into catalytic amination:

  • Bis(2-cyanoethyl) ether is reacted with ammonia in the presence of heterogeneous catalysts under elevated temperatures (50–170 °C) and pressures (1–500 bar).
  • The reaction involves cleavage of the ether to produce ethylene cyanohydrin and acrylonitrile, followed by the addition of ammonia to acrylonitrile to form 3-aminopropionitrile.
  • Catalysts include mixed oxides of alumina and silica, zeolites, phosphates, and heteropolyacids.
  • The molar ratio of ammonia to bis(2-cyanoethyl) ether is typically 10:1 to 30:1 for optimal yield.
  • The reaction mixture can be fractionated to isolate the desired amino nitrile compound with minimal impurities.
  • This method highlights the importance of catalyst choice and reaction conditions in achieving high selectivity toward amino nitriles.

Detailed Reaction Conditions and Catalyst Information

Parameter Typical Range / Details
Temperature 90–150 °C (preferably 100–130 °C)
Pressure 1–500 bar (preferably 100–200 bar for continuous process)
Catalyst Types Alumina (Al₂O₃), Silica gel (SiO₂), TiO₂, ZrO₂, Zeolites, Phosphates, Heteropolyacids
Catalyst Form 1–2 mm chips, impregnated with alkali metal oxides or mineral acids
Ammonia to substrate ratio 10:1 to 30:1
Reaction Mode Batchwise (atmospheric pressure) or continuous (elevated pressure)
Residence Time (continuous) 0.5 to 180 minutes (preferably 5 to 60 minutes)

These parameters are optimized to maximize the yield of this compound while minimizing by-products such as 3-methoxypropionitrile or bis(2-cyanoethyl)amine derivatives.

Purification and Product Quality

  • The crude reaction mixture typically contains the target amino nitrile along with minor impurities.
  • Fractional distillation or conventional separation techniques are employed to isolate the pure compound.
  • Due to the high selectivity of the catalytic process, further purification steps are often minimal.
  • The final product is characterized by melting point analysis (88–90 °C) and confirmed by spectroscopic methods such as NMR and mass spectrometry.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Conditions Advantages Limitations
Knoevenagel Condensation + Amination Condensation of 4-ethylbenzaldehyde with malononitrile followed by amination Basic catalysts for condensation; ammonia for amination High selectivity, straightforward Requires multi-step synthesis
Catalytic Amination of Acrylonitrile Derivatives Direct amination of acrylonitrile derivative Alumina, silica, TiO₂, ZrO₂ catalysts; 90–150 °C, 100–200 bar Continuous operation possible, high yield High pressure equipment needed
Bis(2-cyanoethyl) Ether Cleavage + Ammonia Addition Cleavage of bis(2-cyanoethyl) ether to acrylonitrile + amination Mixed oxide catalysts; 50–170 °C, 1–500 bar; ammonia in excess Efficient cleavage and amination in one step Mainly for simpler aminopropionitriles

Research Findings and Industrial Relevance

  • The catalytic amination method has been demonstrated to be effective for producing amino nitriles with high purity and yield.
  • The choice of catalyst and reaction parameters significantly influences product distribution and process efficiency.
  • Continuous processing under elevated pressure improves throughput and scalability.
  • The compound this compound serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.
  • Research continues to optimize catalysts for better selectivity and lower energy consumption.

Q & A

Basic: What are the recommended synthetic routes for 3-Amino-3-(4-ethylphenyl)acrylonitrile, and how can reaction conditions be optimized?

Answer:
A common synthetic approach involves condensation reactions between substituted benzaldehydes and malononitrile derivatives. For example, analogous compounds like 3-(4-ethylphenyl)acrylonitrile can be synthesized via base-catalyzed condensation of 4-ethylbenzaldehyde with malononitrile, using sodium ethoxide as a catalyst . Optimization parameters include:

  • Temperature control : Maintaining 39–41°C during phosphoryl chloride addition minimizes side reactions .
  • Solvent selection : Polar aprotic solvents like DMF improve reaction efficiency .
  • Catalyst choice : Bases (e.g., sodium ethoxide) enhance nucleophilic attack in condensation steps .
    Yield and purity can be monitored via TLC or HPLC, with recrystallization in ethanol for purification .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:
Single-crystal X-ray diffraction is critical for confirming stereochemistry and bond configurations. Key steps include:

  • Crystal growth : Slow evaporation of a saturated solution in DMSO/ethanol mixtures produces high-quality crystals .
  • Data collection : Use a diffractometer (e.g., Cu-Kα radiation, λ = 1.54178 Å) at 295 K .
  • Refinement : Software like SHELXL refines structures, achieving R-factors < 0.054 and data-to-parameter ratios > 12.6 .
    For example, the (Z)-configuration in acrylonitrile analogs was confirmed via C=C bond torsion angles .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1H NMR : Identifies substituent environments. For 3-(4-ethylphenyl) analogs, δ 1.18 (t, CH3) and δ 2.52 (q, CH2) confirm the ethyl group .
  • IR spectroscopy : A sharp peak near 2233 cm⁻¹ confirms the nitrile group (-C≡N) .
  • Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 290 [M⁺]) validate molecular weight .
  • UV-Vis : Conjugated systems (e.g., acrylonitrile backbone) show λmax shifts correlating with electronic effects .

Advanced: How can researchers resolve contradictions in reactivity data for copolymerization experiments involving acrylonitrile derivatives?

Answer:
Contradictions in reactivity ratios (e.g., r₁, r₂) arise from improper experimental design. Methodological solutions include:

  • Optimal feed composition : For styrene-acrylonitrile systems, low styrene fractions (fₐ₀ ≈ 0.03) improve r₂ estimation .
  • Statistical modeling : Hessian matrix analysis identifies confidence regions for reactivity parameters .
  • Validation : Replicate experiments at extreme monomer ratios reduce uncertainty in rate constants .

Basic: What are the critical considerations for ensuring purity and yield in the synthesis of this compound?

Answer:

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) removes unreacted aldehydes .
  • Side-reaction suppression : Anhydrous conditions prevent hydrolysis of the nitrile group .
  • Yield optimization : Stoichiometric excess of malononitrile (1.2–1.5 equiv) drives condensation to completion .
    Purity is validated via melting point analysis (e.g., 188–190°C for analogous compounds) .

Advanced: What methodologies are recommended for analyzing substituent effects on the bioactivity of this compound analogs?

Answer:

  • QSAR modeling : Correlate Hammett σ values of substituents (e.g., -NO₂, -F) with biological activity .
  • Comparative crystallography : Structural analogs with halogen substituents (e.g., 2-bromo-4-methylphenyl) reveal steric/electronic impacts on receptor binding .
  • Enzyme assays : Evaluate inhibition kinetics (e.g., IC₅₀) against target enzymes like tyrosine kinases .

Basic: How can researchers validate the quantitation of acrylonitrile derivatives in biological matrices?

Answer:

  • GC-MS : Selective ion monitoring (SIM) at m/z 53 for acrylonitrile avoids interference from co-eluting compounds like 3-methylfuran .
  • Calibration curves : Use deuterated internal standards (e.g., acrylonitrile-d₃) for precision (RSD < 4%) .
  • Extraction protocols : Solid-phase microextraction (SPME) minimizes matrix effects in plasma/tissue samples .

Advanced: What computational tools are used to predict the electronic properties of this compound?

Answer:

  • DFT calculations : Software like Gaussian 09 computes HOMO/LUMO energies (e.g., B3LYP/6-31G* basis set) to predict charge transfer behavior .
  • Molecular docking : AutoDock Vina simulates binding interactions with biological targets (e.g., EGFR kinase) .
  • Crystal packing analysis : Mercury software visualizes π-π stacking and hydrogen-bonding networks .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-3-(4-ethylphenyl)acrylonitrile
Reactant of Route 2
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3-Amino-3-(4-ethylphenyl)acrylonitrile

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